![molecular formula C6H4BrNO2 B1324939 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde CAS No. 952183-35-6](/img/structure/B1324939.png)
5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
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Overview
Description
5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a biochemical used for proteomics research . Its molecular formula is C6H4BrNO2 and has a molecular weight of 202.01 .
Molecular Structure Analysis
The InChI code for 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is 1S/C6H4BrNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a melting point range of 232 - 234 degrees Celsius .Scientific Research Applications
Synthesis of Complex Molecules
5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde plays a significant role in the synthesis of complex molecules. For instance, it has been used in the synthesis of GE 2270 A, a macrocyclic antibiotic, by converting related pyridine derivatives into a 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine derivative. This method was also applied to synthesize an antibiotic, micrococcin P (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).
Polymerization Processes
In polymerization, 2-pyridinecarbaldehyde imines, closely related to 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde, have been used in atom transfer polymerization in conjunction with copper(I) bromides and alkyl bromides. This showcases its utility in creating polymers with diverse electron donating and withdrawing capabilities (Haddleton, Jasieczek, Hannon, & Shooter, 1997).
Inhibitors Synthesis
Research has also focused on synthesizing novel derivatives of 6-bromo-imidazo[4,5-b]pyridine, which are potential inhibitors for tyrosyl-tRNA synthetase, an important enzyme in bacterial protein synthesis. This compound was obtained from the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes (Jabri et al., 2023).
Catalytic Reactions
5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde derivatives have been used in palladium-catalyzed cyclization reactions. These reactions produce 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, demonstrating its versatility in organic synthesis (Cho & Kim, 2008).
Analytical Chemistry
In the realm of analytical chemistry, derivatives of 2-pyridinecarbaldehyde have been employed in the spectrofluorimetric determination of iron(III) ions. This application highlights its importance in developing sensitive and selective methods for metal ion detection (Cha & Park, 1996).
Safety and Hazards
properties
IUPAC Name |
5-bromo-6-oxo-1H-pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJDGSPQIRGGME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227371 |
Source
|
Record name | 5-Bromo-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301227371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde | |
CAS RN |
952183-35-6 |
Source
|
Record name | 5-Bromo-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301227371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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